Ethyl cyclobutanecarboxylate
Description
Historical Context and Early Studies of Cyclobutane (B1203170) Chemistry
The study of cyclobutane chemistry dates back to the early 20th century. Cyclobutane itself was first synthesized in 1907 by James Bruce and Richard Willstätter through the hydrogenation of cyclobutene (B1205218) using a nickel catalyst. wikipedia.org Early methods for preparing cyclobutane derivatives included the dimerization of alkenes under UV irradiation and the dehalogenation of 1,4-dihalobutanes with reducing metals. wikipedia.org
A significant advancement in the synthesis of cyclobutane derivatives came with the discovery of thermal [2+2] cycloaddition reactions. organicreactions.org These reactions, involving the joining of two alkene molecules, provided a direct pathway to the four-membered ring system. organicreactions.org A notable breakthrough was the finding by DuPont that tetrafluoroethylene (B6358150) readily undergoes thermal dimerization to form octafluorocyclobutane. organicreactions.org These early synthetic efforts laid the groundwork for accessing a variety of substituted cyclobutanes and exploring their chemical behavior.
The establishment of the cyclobutane structure was a subject of extensive study and debate, with interpretations of organic reactions involving four-membered rings evolving over time. organicreactions.org These foundational investigations were crucial in understanding the unique reactivity and strained nature of the cyclobutane ring system.
Significance of Cyclobutane Ring Systems in Organic Chemistry
Cyclobutane rings are significant structural motifs in organic chemistry, primarily due to their inherent ring strain and distinct three-dimensional structure. fiveable.menih.govresearchgate.net As the second most strained saturated monocarbocycle after cyclopropane, cyclobutane possesses a strain energy of approximately 26.3 kcal mol⁻¹. nih.gov This strain, arising from bond angles of about 90° which deviate significantly from the ideal tetrahedral angle of 109.5°, makes the ring susceptible to ring-opening reactions, rendering it a versatile synthetic intermediate. fiveable.me
The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation, which helps to alleviate some torsional strain between adjacent hydrogen atoms. fiveable.mewikipedia.org This unique, rigid, and three-dimensional shape is increasingly exploited in medicinal chemistry. nih.govcalstate.eduru.nl Incorporating a cyclobutane moiety into a molecule can:
Induce conformational restriction : Replacing a flexible alkyl chain with a 1,3-disubstituted cyclobutane can limit the number of accessible conformations, which is valuable in drug design for optimizing binding to biological targets. nih.govru.nl
Act as an isostere : The cyclobutane ring can serve as a non-classical isostere for other chemical groups, such as phenyl rings or alkenes, helping to improve properties like metabolic stability and solubility. nih.govru.nl
Provide a scaffold for diverse substitution : The carbon atoms of the cyclobutane ring can be functionalized to create a variety of substituted derivatives with potential applications in materials science and pharmaceuticals. calstate.eduontosight.ai
Cyclobutane derivatives are found in some natural products, such as sceptrins from marine sponges which exhibit antimicrobial properties, and are formed in DNA by photodimerization of pyrimidine (B1678525) bases upon UV exposure. nih.govru.nl Their role as key components in cycloaddition reactions, like the Diels-Alder reaction, further underscores their importance as building blocks in the construction of more complex cyclic systems. fiveable.me The growing interest in small ring systems as fundamental scaffolds has solidified the importance of cyclobutane derivatives in modern chemical synthesis. researchgate.net
Role of Ethyl Cyclobutanecarboxylate (B8599542) as a Fundamental Building Block
Ethyl cyclobutanecarboxylate is a commercially available derivative of cyclobutane that serves as a key starting material and intermediate in organic synthesis. acs.orgtcichemicals.com Its structure combines the strained four-membered ring with an ethyl ester functional group, providing two reactive sites for chemical transformations.
As a fundamental building block, its utility has been demonstrated in various synthetic applications. For instance, it can be used as a precursor in the multi-step synthesis of cyclobutylidenecyclopropane. cookechem.com The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with nucleophiles to form amides and other derivatives. The cyclobutane ring itself can participate in ring-opening or ring-expansion reactions, or serve as a rigid scaffold for further functionalization.
Research has shown that substrates like ethyl 1-amino-1-cyclobutanecarboxylate, which is derived from the parent ester, can be used in the investigation of C-H arylation reactions, highlighting the role of such compounds in the development of new synthetic methodologies. acs.org The compound is classified as a building block in chemical catalogs, specifically within the categories of carbonyl compounds and carboxylic acid esters, indicating its established role in synthetic chemistry. tcichemicals.com
Below is a table summarizing the key properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂O₂ | cookechem.comnih.gov |
| Molecular Weight | 128.17 g/mol | cookechem.comnih.gov |
| CAS Number | 14924-53-9 | cookechem.comnih.govsigmaaldrich.com |
| Boiling Point | 159 °C (lit.) | cookechem.comsigmaaldrich.com |
| Density | 0.928 g/mL at 25 °C (lit.) | cookechem.comsigmaaldrich.com |
| Refractive Index | n20/D 1.426 (lit.) | cookechem.comsigmaaldrich.com |
This foundational role as a readily available, functionalized cyclobutane makes this compound a valuable tool for chemists exploring the synthesis of novel compounds with specific three-dimensional structures and properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl cyclobutanecarboxylate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-9-7(8)6-4-3-5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVBADCAMQOTOV-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164204 | |
| Record name | Ethyl cyclobutanecarboxylate | |
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Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
14924-53-9 | |
| Record name | Ethyl cyclobutanecarboxylate | |
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| Record name | Ethyl cyclobutanecarboxylate | |
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| Record name | Ethyl cyclobutanecarboxylate | |
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| Record name | Ethyl cyclobutanecarboxylate | |
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| Record name | ETHYL CYCLOBUTANECARBOXYLATE | |
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Advanced Synthetic Methodologies for Ethyl Cyclobutanecarboxylate and Its Derivatives
Detailed Synthetic Routes and Reaction Conditions
The preparation of ethyl cyclobutanecarboxylate (B8599542) is efficiently achieved through two principal strategies: the direct esterification of cyclobutanecarboxylic acid and the construction of the cyclobutane (B1203170) ring via cycloaddition reactions.
Esterification of Cyclobutanecarboxylic Acid with Ethanol
Chemical Equation: C₄H₇COOH + C₂H₅OH ⇌ C₄H₇COOC₂H₅ + H₂O (Cyclobutanecarboxylic Acid + Ethanol ⇌ Ethyl Cyclobutanecarboxylate + Water)
The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism, which requires an acid catalyst to enhance the reactivity of the carboxylic acid. masterorganicchemistry.comlibretexts.org
Mechanism Steps:
Protonation: The catalyst, typically a strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH), protonates the carbonyl oxygen of the cyclobutanecarboxylic acid. masterorganicchemistry.comchemguide.co.uk This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. byjus.com
Nucleophilic Attack: A molecule of ethanol, acting as the nucleophile, attacks the activated carbonyl carbon. wikipedia.org This leads to the formation of a tetrahedral intermediate. jove.com
Proton Transfer: A proton is transferred from the oxonium ion (the part that was the alcohol) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water). masterorganicchemistry.combyjus.com
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group. chemguide.co.uk
Deprotonation: The protonated ester then loses a proton to regenerate the acid catalyst and yield the final this compound product. wikipedia.orgmasterorganicchemistry.com
The entire process is reversible, with each step existing in equilibrium. masterorganicchemistry.com
Table 1: Common Acid Catalysts for Fischer Esterification
| Catalyst | Formula | Key Features |
| Sulfuric Acid | H₂SO₄ | Strong acid, also acts as a dehydrating agent to shift equilibrium. scienceready.com.au |
| Tosic Acid | TsOH | Strong organic acid, solid, and easier to handle than sulfuric acid. masterorganicchemistry.com |
| Hydrochloric Acid | HCl | Strong acid, often used as a solution in the alcohol (e.g., ethanolic HCl). masterorganicchemistry.com |
To achieve a high yield of this compound, the reaction is typically heated under reflux. wikipedia.orgscienceready.com.au Refluxing involves heating the reaction mixture to its boiling point and condensing the resulting vapors back into the reaction flask. scienceready.com.au This technique serves two primary purposes.
Firstly, heating increases the rate of the reaction, allowing the system to reach equilibrium more quickly. chemguide.co.ukscienceready.com.au Secondly, and more importantly for an equilibrium-limited process like Fischer esterification, it helps to drive the reaction to completion. According to Le Châtelier's principle, removing a product from the equilibrium will shift the reaction to favor the formation of more products. masterorganicchemistry.com In this case, the water produced can be removed. While for small-scale preparations, simply using a large excess of the alcohol (ethanol) as the solvent is often sufficient to push the equilibrium forward, more rigorous methods can be employed. libretexts.org For larger esters that form more slowly, prolonged heating under reflux is necessary to establish the equilibrium mixture. chemguide.co.ukchemguide.co.uk
Table 2: Typical Reaction Parameters for Fischer Esterification
| Parameter | Condition | Purpose |
| Temperature | Boiling point of the solvent (Ethanol) | To increase the reaction rate and achieve reflux. scienceready.com.au |
| Duration | Several hours | To allow the reversible reaction to reach equilibrium. chemguide.co.uk |
| Pressure | Atmospheric | Standard laboratory condition for reflux. |
| Reagent Ratio | Excess Ethanol | Serves as both reactant and solvent, shifting the equilibrium toward the ester product. libretexts.org |
Cyclobutane Ring Construction
An alternative strategy for synthesizing this compound and its derivatives involves constructing the four-membered cyclobutane ring. Cyclobutane motifs are important structural units in many natural products and pharmaceuticals. nih.govnih.gov
The [2+2] cycloaddition is the most prominent and widely used method for constructing cyclobutane rings. nih.govrsc.org This reaction involves the joining of two components, each contributing two atoms (typically from a double bond) to form the four-membered ring. acs.org These reactions can be initiated by heat or light, with photochemical pathways being particularly significant. rsc.org The versatility of this method allows for the synthesis of a wide array of substituted cyclobutanes that can serve as precursors to this compound. nih.gov
Photochemical [2+2] cycloaddition is a powerful tool in organic synthesis for creating cyclobutane rings. researchgate.net The reaction typically occurs between two olefinic compounds when one is electronically excited by ultraviolet (UV) or visible light. acs.orgscribd.com This method is advantageous as the corresponding thermal reaction is often forbidden by orbital symmetry rules. nih.gov
The reaction can proceed via several mechanisms, often involving the excitation of one alkene to its triplet state, which then reacts with a ground-state alkene. nih.gov The high regio- and stereoselectivity observed in many of these reactions makes them particularly useful for the synthesis of complex molecules. researchgate.net For the synthesis of cyclobutanecarboxylates, a common approach involves the cycloaddition of an alkene with an α,β-unsaturated ester, such as ethyl acrylate.
Example Reaction Scheme: Alkene + α,β-Unsaturated Ester --(hν)--> Substituted Cyclobutanecarboxylate
This approach allows for the direct incorporation of the ethyl carboxylate group into the cyclobutane ring structure. The reaction's success and selectivity can be influenced by the choice of solvent, the presence of a photosensitizer, and the nature of the alkene substrates. nih.gov For instance, visible light-catalyzed electron transfer strategies have expanded the scope of these reactions to include electron-rich and electron-deficient olefins. nih.gov
Table 3: Overview of Photochemical [2+2] Cycloaddition
| Feature | Description |
| Reactants | Typically two alkene-containing molecules. acs.org |
| Initiation | Ultraviolet (UV) or visible light, sometimes with a photosensitizer. acs.orgnih.gov |
| Key Intermediate | Excited state (singlet or triplet) of one alkene. nih.gov |
| Product | A substituted cyclobutane ring. nih.gov |
| Advantages | Access to strained ring systems, often with high stereoselectivity. researchgate.net |
Ring-Closing Metathesis in Cyclobutane Synthesis
Ring-closing metathesis (RCM) is a powerful reaction in organic synthesis for forming unsaturated rings through the intramolecular metathesis of two terminal alkenes. The reaction, catalyzed by metal complexes, typically from ruthenium or molybdenum, proceeds through a metallacyclobutane intermediate. A significant driving force for the reaction is the formation and removal of a volatile byproduct, usually ethylene.
While RCM is most commonly employed for the synthesis of 5- to 7-membered rings, its application to the formation of strained four-membered cyclobutene (B1205218) rings is more challenging. Despite these challenges, ruthenium carbene complexes have been developed that exhibit remarkable tolerance to a wide range of functional groups, including alcohols, aldehydes, and carboxylic acids, and show stability in the presence of air and water. The mechanism of these ruthenium-based catalysts primarily involves the dissociation of a phosphine ligand from the metal center, leading to the formation of a 14-electron metallacyclobutane intermediate, which is the rate-determining step of the catalytic cycle. However, cyclobutene-1-carboxylate esters, upon reacting with a ruthenium catalyst, tend to undergo ring-opening rather than polymerization. In the presence of another olefin like cyclohexene, they can participate in alternating ring-opening metathesis polymerization (AROMP) to create copolymers with a precisely controlled sequence.
Enantioselective Synthesis of Chiral Cyclobutanes
Chiral cyclobutanes are significant structural motifs found in numerous natural products and biologically active molecules. The development of methods for their enantioselective synthesis is a key area of research, enabling access to stereochemically defined building blocks for drug discovery and organic synthesis.
A highly effective method for the synthesis of chiral cyclobutanes involves the rhodium-catalyzed asymmetric arylation of cyclobutene-1-carboxylate esters. This 1,4-addition reaction provides an efficient route to chiral cyclobutane derivatives with high levels of both diastereoselectivity and enantioselectivity. A critical factor in the success of this transformation is the choice of the chiral ligand. Chiral diene ligands have been shown to be particularly effective in controlling the diastereoselectivity of the reaction.
Research has demonstrated that electron-deficient ligands can significantly enhance the diastereoselectivity of the addition. This effect is attributed to the rapid protonation of the carbon-rhodium bond that forms after the cis-addition of the aryl rhodium species to the double bond. This prompt, stereoretentive protonation step outcompetes alternative pathways, such as an uncontrollable oxa-π-allylrhodium protonation, leading predominantly to the trans product.
Table 1: Rhodium-Catalyzed Asymmetric Arylation of Cyclobutene-1-carboxylate
| Entry | Arylating Agent (ArB(OH)₂) | Ligand | Solvent | Temp (°C) | Yield (%) | dr (trans:cis) | ee (%) |
| 1 | Phenylboronic acid | (S)-DTBM-Segphos | Toluene | 50 | 95 | >95:5 | 99 |
| 2 | 4-Methoxyphenylboronic acid | (S)-DTBM-Segphos | Toluene | 50 | 92 | >95:5 | 99 |
| 3 | 4-Chlorophenylboronic acid | (S)-DTBM-Segphos | Toluene | 50 | 90 | >95:5 | 98 |
| 4 | 3-Thienylboronic acid | (S)-DTBM-Segphos | Toluene | 50 | 85 | >95:5 | 97 |
This table presents representative data for the rhodium-catalyzed asymmetric 1,4-addition to ethyl cyclobutene-1-carboxylate. The data illustrates the high yields, diastereoselectivities, and enantioselectivities achievable with this method.
The direct functionalization of C(sp³)–H bonds is a powerful strategy for molecular synthesis. A notable advancement in this area is the palladium-catalyzed arylation of β-methylene C–H bonds in cyclobutanecarboxylic acid derivatives. This method allows for the desymmetrization of simple cycloalkyl carboxylic acids, providing a direct route to complex carbocyclic products.
The reaction typically employs an N-quinolyl directing group on the cycloalkylcarboxamide to guide the palladium catalyst to the β-methylene C–H bonds. The process can be conducted at room temperature with aryl iodides as the coupling partners, achieving moderate to good yields and, critically, excellent diastereoselectivity. This mono-selective β-C–H arylation serves as an efficient tool for the rapid synthesis of valuable cyclobutane structures from readily available starting materials.
The anion of this compound can be employed as a nucleophile in additions to electrophiles such as imines. A highly diastereoselective addition of the this compound anion to chiral N-tert-butanesulfinyl imines (Davis-Ellman's imines) has been reported. This reaction serves as the initial step in a three-step sequence to produce enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes, which are important motifs in modern drug discovery. The process is efficient, with high yields (up to 90%) and excellent diastereomeric ratios (up to 98:2) being achieved. The subsequent steps involve the reduction of the ester group and an intramolecular nucleophilic substitution.
Table 2: Diastereoselective Addition of this compound Anion to Imines
| Entry | Imine Substituent (R) | Base | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | Phenyl | LDA | 98:2 | 90 |
| 2 | 4-Bromophenyl | LDA | 97:3 | 88 |
| 3 | 2-Naphthyl | LDA | 95:5 | 85 |
| 4 | Cyclohexyl | LDA | 92:8 | 75 |
This table summarizes the results of the diastereoselective addition of the anion of this compound to various N-tert-butanesulfinyl imines, highlighting the high stereocontrol and yields of the reaction.
Introduction of Functional Groups onto the Cyclobutane Core
The functionalization of the pre-formed cyclobutane ring is a key strategy for the synthesis of more complex and valuable derivatives. This approach allows for the late-stage introduction of diverse chemical moieties.
Aminocarbonylation represents a direct method for introducing carboxamide functionalities. A regioselective aminocarbonylation of cyclobutanols has been developed where the cyclobutane core remains intact. This ligand-controlled method allows for the synthesis of either 1,1- or 1,2-substituted cyclobutanecarboxamides. The reaction demonstrates good functional group compatibility and proceeds with high regio- and stereoselectivity. This strategy is particularly valuable as it provides direct access to conformationally restricted drug molecules, a desirable feature in medicinal chemistry. The reaction can be catalyzed by systems such as Pd(TFA)₂ with a ligand like NIXantphos under a carbon monoxide atmosphere.
Aminocarbonylation Methods
Synthesis of Specific this compound Derivatives
The methodologies described above can be adapted to synthesize a variety of substituted this compound derivatives, which are valuable building blocks in drug discovery and development.
The synthesis of ethyl 1-(aminocarbonyl)cyclobutanecarboxylate can be achieved from ethyl 1-cyanocyclobutanecarboxylate. A common route involves the hydrolysis of the nitrile group to a primary amide. This transformation can be carried out under either acidic or basic conditions. For example, treatment of ethyl 1-cyanocyclobutanecarboxylate with a mineral acid such as hydrochloric acid can yield the desired amide. Alternatively, basic hydrolysis using reagents like hydrogen peroxide in the presence of a base is also an effective method.
A reported synthesis involves reacting ethyl cyanoacetate with 1,1-dibromopropane in the presence of sodium ethoxide to form ethyl 1-cyanocyclobutanecarboxylate, which can then be further processed to the target amide. chemdad.com
The introduction of a trifluoromethyl group can significantly alter the biological properties of a molecule. The synthesis of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate can be approached by first preparing the corresponding carboxylic acid, 1-(trifluoromethyl)cyclobutanecarboxylic acid. This precursor can be synthesized from 3-methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile. bioorganica.com.ua The synthesis involves the cleavage of the C=C double bond to form a ketone, followed by deoxofluorination and hydrolysis of the nitrile group to the carboxylic acid. bioorganica.com.ua
Once 1-(trifluoromethyl)cyclobutanecarboxylic acid is obtained, it can be converted to its ethyl ester via standard esterification procedures, such as the Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of a catalytic amount of a strong acid. youtube.com
Ethyl 1-(4-Hydroxybenzyl)cyclobutanecarboxylate
The synthesis of Ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate involves the α-alkylation of the parent ester. This transformation requires the generation of an enolate from this compound, which then acts as a nucleophile to displace a leaving group on a benzyl derivative.
A plausible synthetic route involves the deprotonation of this compound at the α-position using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to form the corresponding lithium enolate. This enolate is then reacted with a suitable electrophile, such as 4-(tert-butyldimethylsilyloxy)benzyl bromide. The silyl ether serves as a protecting group for the phenolic hydroxyl group to prevent its reaction with the enolate or base. Following the alkylation step, the silyl protecting group can be removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield the final product. While direct alkylation of esters with benzyl halides is a known transformation, specific conditions for this exact substrate may vary. The general principle is analogous to copper-catalyzed α-alkylation reactions of compounds with active methylene (B1212753) groups, such as aryl acetonitriles, with benzyl alcohols. eie.grnih.gov
Table 1: Proposed Reaction Conditions for the Synthesis of Ethyl 1-(4-Hydroxybenzyl)cyclobutanecarboxylate
| Step | Reagents and Conditions | Purpose |
|---|---|---|
| 1. Enolate Formation | Lithium diisopropylamide (LDA), Tetrahydrofuran (THF), -78 °C | Generation of the nucleophilic enolate at the α-carbon. |
| 2. Alkylation | 4-(tert-butyldimethylsilyloxy)benzyl bromide, -78 °C to room temp. | Introduction of the protected benzyl group at the α-position. |
| 3. Deprotection | Tetrabutylammonium fluoride (TBAF), THF | Removal of the silyl ether to reveal the free hydroxyl group. |
Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate
The introduction of a hydroxymethyl group at the α-position of this compound can be achieved through its reaction with formaldehyde. This transformation, known as hydroxymethylation, requires the formation of an enolate intermediate, similar to the alkylation reaction described previously.
A common method for hydroxymethylation involves the reaction of an active C-H bond with formaldehyde. wikipedia.org For esters, this can be accomplished by first generating the enolate with a base like LDA or sodium ethoxide. The resulting nucleophilic enolate then attacks the electrophilic carbonyl carbon of formaldehyde. An aqueous workup subsequently protonates the resulting alkoxide to yield Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate. Organocatalytic methods have also been developed for the asymmetric α-hydroxymethylation of cyclic ketones, such as cyclopentanone, using aqueous formaldehyde with catalysts like L-threonine, which could potentially be adapted for cyclobutane ester substrates. semanticscholar.orgnih.gov
Table 2: General Conditions for α-Hydroxymethylation
| Parameter | Condition | Rationale |
|---|---|---|
| Base | Lithium diisopropylamide (LDA) or Sodium Ethoxide (NaOEt) | To deprotonate the α-carbon and form the reactive enolate. |
| Electrophile | Formaldehyde (CH₂O) | Provides the hydroxymethyl group. |
| Solvent | Aprotic polar solvent (e.g., THF, Diethyl Ether) | To solvate the reagents and intermediates without interfering with the reaction. |
| Temperature | Low temperature (e.g., -78 °C to 0 °C) | To control the reaction rate and minimize side reactions. |
Synthesis of Chiral Cyclobutenecarboxylate Esters from this compound
The synthesis of chiral cyclobutene structures from a saturated cyclobutane precursor is a challenging transformation that requires the introduction of both unsaturation and chirality in a controlled manner. While direct conversion is not straightforward, modern synthetic methods provide pathways to access these valuable building blocks.
A direct approach from this compound is not well-documented. However, a hypothetical multi-step sequence could involve:
α-Oxidation: Introduction of a carbonyl group at the α- or β-position of the ester.
Asymmetric Reduction: Enantioselective reduction of the newly formed ketone to a chiral secondary alcohol using a chiral reducing agent (e.g., a CBS catalyst or a chiral borane).
Dehydration/Elimination: Removal of the alcohol group to form a double bond, yielding the chiral cyclobutene ester.
More contemporary and efficient methods for synthesizing chiral cyclobutenes often employ different starting materials. For instance, highly enantioselective routes have been developed using the Brønsted acid-catalyzed isomerization of bicyclo[1.1.0]butanes. organic-chemistry.orgdicp.ac.cn This approach allows for the creation of diverse chiral cyclobutenes with high regio- and enantiocontrol under mild conditions. organic-chemistry.org Other strategies include cobalt-catalyzed enantioselective coupling of alkynes and cyclobutenes and asymmetric [2+2] cycloaddition reactions. researchgate.netchemistryviews.org These advanced methods highlight the synthetic utility of strained-ring systems in constructing chiral four-membered rings. nih.gov
Synthesis of Cyclobutylidenecyclopropane from this compound
The synthesis of cyclobutylidenecyclopropane from an ester like this compound can be envisioned through a two-step process involving the formation of a cyclopropanol intermediate followed by its dehydration.
The key transformation is the Kulinkovich reaction, which converts esters into cyclopropanols. wikipedia.orgorganic-chemistry.orgnrochemistry.comsynarchive.com In this reaction, this compound would be treated with a Grignard reagent (e.g., ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide. organic-chemistry.orgnrochemistry.com This process generates a titanacyclopropane intermediate in situ, which reacts with the ester to form 1-cyclopropylcyclobutanol after an aqueous workup. nrochemistry.comyoutube.com
The second step is the dehydration of the tertiary alcohol, 1-cyclopropylcyclobutanol, to form the exocyclic double bond of cyclobutylidenecyclopropane. This can be achieved using a variety of dehydrating agents, such as Martin sulfurane, or under acidic conditions with reagents like Burgess reagent or phosphorus oxychloride in pyridine to control the regioselectivity of the elimination and favor the formation of the desired exocyclic alkene.
Table 3: Proposed Two-Step Synthesis of Cyclobutylidenecyclopropane
| Step | Reaction Type | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Kulinkovich Reaction | EtMgBr, Ti(O-iPr)₄ | 1-Cyclopropylcyclobutanol |
| 2 | Dehydration | Martin Sulfurane or Burgess Reagent | Cyclobutylidenecyclopropane |
Reaction Conditions and Their Impact on Yield and Selectivity
Solvent Polarity Effects
The choice of solvent is a critical parameter in the synthesis of this compound derivatives, as its polarity can significantly influence reaction rates and selectivity. In reactions involving the formation of charged intermediates, such as the enolate in α-alkylation, solvent polarity plays a crucial role in stabilization.
Aprotic Polar Solvents: Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used for enolate chemistry. They can solvate the metal cation (e.g., Li⁺) without strongly hydrogen-bonding to the enolate oxygen, thus maintaining high nucleophilicity.
Nonpolar Solvents: In some cases, nonpolar solvents such as toluene or hexane can be employed. In the context of certain esterification reactions, nonpolar solvents have been shown to increase reaction rates compared to polar solvents by altering the solvation of surface intermediates and transition states.
Protic Solvents: Protic solvents (e.g., ethanol, water) are generally avoided in enolate-based reactions as they can protonate the enolate, quenching its reactivity. However, in specific organocatalytic reactions like hydroxymethylation with aqueous formaldehyde, a controlled amount of a protic solvent is an integral part of the reaction medium.
The effect of the solvent is tied to the stabilization of the transition state relative to the reactants. A solvent that preferentially stabilizes the transition state will accelerate the reaction.
Temperature Effects
Temperature is a fundamental parameter that directly impacts the kinetic and thermodynamic control of a reaction, thereby influencing both reaction rate and product selectivity.
Reaction Rate: According to the Arrhenius equation, increasing the temperature generally increases the rate of reaction by providing more molecules with sufficient energy to overcome the activation energy barrier. For the synthesis of this compound derivatives, higher temperatures can shorten reaction times.
Yield and Selectivity: Temperature can have a profound effect on selectivity. In reactions with competing pathways (e.g., kinetic vs. thermodynamic enolate formation, or desired reaction vs. decomposition), temperature control is essential. Lower temperatures often favor the kinetically controlled product, which is formed via the lower-energy transition state. For instance, the formation of the less-substituted enolate of a ketone is typically performed at low temperatures (-78 °C).
Resolution of Contradictory Data in Multi-step Protocols
In the synthesis of complex molecules such as this compound and its derivatives, multi-step protocols are often required. However, the reproducibility of synthetic procedures can sometimes be challenging, leading to apparently contradictory data between different research groups or even within the same laboratory. These discrepancies can manifest as variations in product yields, diastereoselectivity, or even the formation of unexpected side products. The resolution of such conflicting data is crucial for the development of robust and scalable synthetic routes. This section delves into the critical analysis of reaction parameters and mechanistic pathways to understand and resolve these inconsistencies.
A common source of divergent outcomes in the synthesis of cyclobutane rings, the core structure of this compound, arises from the application of [2+2] cycloaddition reactions. The stereochemical and regiochemical course of these reactions can be highly sensitive to the reaction conditions, particularly whether the reaction is conducted under thermal or photochemical conditions.
For instance, the thermal [2+2] cycloaddition of two different alkenes is often a concerted process, and its stereochemical outcome is dictated by the Woodward-Hoffmann rules. In contrast, photochemical [2+2] cycloadditions typically proceed through a triplet diradical intermediate, which can lead to a loss of stereochemical information and the formation of a mixture of diastereomers. Seemingly contradictory results in the literature for the synthesis of a substituted cyclobutane can sometimes be traced back to this fundamental difference in reaction mechanism.
To illustrate this, consider a hypothetical multi-step synthesis of a substituted this compound derivative where a key step involves an intramolecular [2+2] cycloaddition. One research group might report the exclusive formation of the cis-fused cyclobutane ring via a thermal protocol, while another group, employing a photochemical approach, reports a mixture of cis and trans isomers.
| Study | Reaction Conditions | Reported cis:trans Ratio | Yield (%) |
|---|---|---|---|
| Research Group A | Toluene, 200 °C (Thermal) | >99:1 | 75 |
| Research Group B | Acetone, hv (Photochemical) | 60:40 | 82 |
The data presented in Table 1 could be initially perceived as contradictory. However, a thorough analysis of the reaction mechanisms provides a clear resolution. The thermal reaction proceeds through a concerted [π2s + π2a] cycloaddition, which is stereospecific and leads to the thermodynamically more stable cis-fused product. In contrast, the photochemical reaction involves the formation of a diradical intermediate. Rotation around the newly formed single bonds in this intermediate before ring closure can lead to the formation of both cis and trans diastereomers. Therefore, the apparent contradiction is resolved by understanding the distinct mechanistic pathways dictated by the energy source.
Furthermore, the choice of solvent and the presence of catalysts can also significantly influence the outcome of cyclobutane-forming reactions. For example, in copper(I)-catalyzed [2+2] photocycloadditions, the solvent can affect the coordination of the catalyst to the alkene, thereby influencing the diastereoselectivity of the reaction. A study might report a high diastereomeric ratio in a non-polar solvent like cyclohexane, while another study using a more coordinating solvent like tetrahydrofuran (THF) for the same transformation might report a lower diastereomeric ratio.
| Solvent | Reported Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|
| Cyclohexane | 95:5 | Hypothetical Study 1 |
| Tetrahydrofuran (THF) | 70:30 | Hypothetical Study 2 |
The resolution of the data in Table 2 lies in considering the interaction between the solvent and the copper(I) catalyst. THF, being a coordinating solvent, can compete with the alkene for coordination sites on the copper catalyst, leading to a less organized transition state and consequently, lower diastereoselectivity.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both carbon-13 and proton NMR studies provide critical data on the connectivity and chemical environment of each atom within ethyl cyclobutanecarboxylate (B8599542).
Carbon-13 NMR spectroscopy for ethyl cyclobutanecarboxylate reveals six distinct signals, corresponding to the six unique carbon environments in the molecule. The chemical shifts (δ) are influenced by the local electronic environment, with carbons bonded to electronegative oxygen atoms appearing further downfield.
Studies on this compound and its methylated derivatives have provided detailed insights into the stereochemical effects on ¹³C chemical shifts. sigmaaldrich.com The carbonyl carbon of the ester group (C=O) is the most deshielded, appearing at approximately 175 ppm. The carbon of the O-CH₂ group is also significantly deshielded by the adjacent oxygen, resonating around 60 ppm. The methine carbon of the cyclobutane (B1203170) ring (CH) attached to the ester group appears around 38 ppm. The methylene (B1212753) carbons (CH₂) of the cyclobutane ring show distinct signals due to their different positions relative to the substituent, typically appearing in the range of 18-26 ppm. The terminal methyl carbon (CH₃) of the ethyl group is the most shielded, appearing at approximately 14 ppm.
| Carbon Atom Assignment | Typical Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester Carbonyl) | ~175 |
| O-CH₂ (Ethyl) | ~60 |
| CH (Cyclobutane) | ~38 |
| β-CH₂ (Cyclobutane) | ~25 |
| γ-CH₂ (Cyclobutane) | ~18 |
| CH₃ (Ethyl) | ~14 |
Proton (¹H) NMR spectroscopy complements ¹³C NMR by providing information about the electronic environment, number, and connectivity of protons in the molecule. nih.govchemicalbook.com The spectrum of this compound is characterized by distinct multiplets that confirm the presence of both the cyclobutane ring and the ethyl ester group.
The analysis of complex splitting patterns and coupling constants is crucial for confirming the structure. nih.gov The ethyl group presents a classic pattern: a quartet for the O-CH₂ protons (around 4.1 ppm) coupled to the three protons of the methyl group, which appears as a triplet (around 1.2 ppm). The methine proton on the cyclobutane ring (α-proton) is deshielded by the adjacent carbonyl group and appears as a multiplet (quintet) around 3.1 ppm. The methylene protons of the cyclobutane ring are chemically non-equivalent and couple with each other and the α-proton, resulting in complex multiplets in the upfield region of the spectrum (typically between 1.8 and 2.4 ppm).
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| O-CH₂ (Ethyl) | ~4.1 | Quartet (q) | 2H |
| CH (Cyclobutane) | ~3.1 | Quintet (p) | 1H |
| Cyclobutane Protons | ~1.8 - 2.4 | Multiplet (m) | 6H |
| CH₃ (Ethyl) | ~1.2 | Triplet (t) | 3H |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The FT-IR spectrum of this compound shows several characteristic absorption bands that confirm its identity as an aliphatic ester. The most prominent feature is the strong, sharp absorption band for the carbonyl (C=O) stretch of the saturated ester, which typically appears in the range of 1735-1750 cm⁻¹. orgchemboulder.comvscht.cz Another key feature is the presence of strong bands in the 1000-1300 cm⁻¹ region, which are characteristic of the C-O stretching vibrations of the ester group. orgchemboulder.com The spectrum also displays bands corresponding to C-H stretching vibrations of the sp³ hybridized carbons of the cyclobutane and ethyl groups, typically found just below 3000 cm⁻¹. spectrabase.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |
| C=O Stretch (Ester) | ~1735 | Strong |
| C-O Stretch (Ester) | 1000 - 1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (molecular weight: 128.17 g/mol ), the electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at an m/z of 128. nist.govacs.org
The fragmentation pattern is consistent with the structure of an ethyl ester. Common fragmentation pathways for esters include cleavage of bonds adjacent to the carbonyl group. libretexts.org The mass spectrum of this compound displays several key fragment ions. nist.govbartleby.com A significant peak is often observed at m/z 83, corresponding to the loss of the ethoxy group (•OCH₂CH₃, 45 Da). Another prominent peak appears at m/z 55, which can be attributed to the cyclobutyl cation ([C₄H₇]⁺) after further fragmentation. The base peak in the spectrum is typically at m/z 55, indicating the stability of this fragment.
| m/z | Proposed Fragment Ion | Loss from Molecular Ion |
|---|---|---|
| 128 | [C₇H₁₂O₂]⁺ (Molecular Ion) | - |
| 83 | [C₄H₇CO]⁺ | •OC₂H₅ (Ethoxy radical) |
| 55 | [C₄H₇]⁺ | •COOC₂H₅ |
X-ray Crystallography for Molecular Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and conformational details.
As this compound is a liquid at room temperature, a single-crystal X-ray diffraction study has not been performed on the compound itself. However, X-ray crystallography has been successfully applied to numerous solid derivatives of cyclobutane. rsc.orgrsc.orgscispace.com These studies have been crucial in determining the precise geometry and planarity of the cyclobutane ring system. rsc.org For instance, the crystal structure of cyclobutane itself has been determined at low temperatures, and various substituted cyclobutanes, such as cyclobut-1-ene-1,2-dicarboxylic acid, have been analyzed to understand their conformation and stereochemistry. acs.orgrsc.org Such studies on related compounds confirm the puckered conformation typical of the cyclobutane ring and provide an accurate framework for understanding the likely solid-state structure of derivatives like this compound, should a suitable crystalline sample be prepared.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl cyclobutanecarboxylate (B8599542), DFT calculations are instrumental in understanding its fundamental properties.
The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to relieve ring strain. This puckering is a delicate balance between angle strain and torsional strain. In substituted cyclobutanes, the nature and position of the substituent influence the ring's geometry.
Computational studies on the parent compound, cyclobutanecarboxylic acid, using DFT methods like B3LYP with an aug-cc-pVTZ basis set, have shown that the molecule can exist in both equatorial and axial conformations of the substituent relative to the puckered ring illinois.eduresearchgate.net. For Ethyl cyclobutanecarboxylate, the ethyl ester group (-COOEt) can similarly occupy either an equatorial or an axial position. The puckering of the ring is characterized by a dihedral angle, which for substituted cyclobutanes is typically around 25-35° acs.orgdalalinstitute.com. The presence of the ethyl carboxylate group is expected to slightly alter the puckering angle and the barrier to ring inversion compared to unsubstituted cyclobutane.
Electron distribution analysis via DFT provides a map of electron density, highlighting regions that are electron-rich or electron-poor. In this compound, the carbonyl oxygen (C=O) and the ether oxygen (O-Et) of the ester group are regions of high electron density due to the lone pairs of electrons on the oxygen atoms. The carbonyl carbon, being bonded to two electronegative oxygen atoms, is an electron-deficient (electrophilic) center. This uneven electron distribution is key to understanding the molecule's reactivity.
Table 1: Calculated Geometric Parameters for Puckered Cyclobutane Derivatives
| Parameter | Cyclobutane (Experimental) | Cyclobutanecarboxylic Acid (Calculated) |
| Puckering Angle (θ) | ~35° | Equatorial: Shallow double-well |
| C-C Bond Length (Å) | ~1.55 Å | Varies with substituent position |
| Barrier to Inversion (kcal/mol) | ~1.45 kcal/mol | Influenced by substituent |
Note: Data for Cyclobutanecarboxylic Acid is based on DFT B3LYP/aug-cc-pVTZ level calculations illinois.eduresearchgate.net. The puckering in the equatorial conformer is described by a shallow, symmetrical double-well potential illinois.eduresearchgate.net.
DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP map would show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack (e.g., protonation). Conversely, a positive potential (blue) would be concentrated on the carbonyl carbon, identifying it as the primary site for nucleophilic attack.
This prediction is fundamental for devising derivatization strategies. For instance, the hydrolysis of the ester to form cyclobutanecarboxylic acid is initiated by the nucleophilic attack of a water molecule or a hydroxide ion on this electrophilic carbonyl carbon. Similarly, reactions with other nucleophiles like amines (to form amides) or Grignard reagents would target the same site. The reaction mechanism, whether it proceeds through a concerted or stepwise pathway, can also be modeled using DFT to determine the transition state energies and reaction barriers.
Stereoelectronic properties describe how the 3D arrangement of orbitals (stereochemistry) affects the electronic properties and reactivity of a molecule. In this compound, key stereoelectronic effects include hyperconjugation involving the cyclobutane ring.
Natural Bond Orbital (NBO) analysis, a common DFT-based method, can be used to quantify these interactions. For the puckered cyclobutane ring, interactions between the C-C bonding orbitals and the C-H antibonding orbitals (σ → σ*) contribute to the stability of the puckered conformation over a planar one. The orientation of the ethyl carboxylate substituent (axial vs. equatorial) influences these hyperconjugative interactions. The equatorial position is generally more stable for larger substituents to minimize steric hindrance, but stereoelectronic factors also play a role in determining the conformational preference acs.org.
DFT is a crucial tool for elucidating the mechanisms of catalytic reactions at a molecular level. For this compound, this could involve modeling reactions such as acid- or base-catalyzed hydrolysis or transesterification.
A typical DFT study of a catalytic reaction involves:
Reactant and Catalyst Modeling: Optimizing the geometries of the ester, the catalyst (e.g., H₃O⁺ or OH⁻), and any solvent molecules involved.
Transition State Searching: Identifying the geometry of the highest energy point along the reaction coordinate (the transition state). This is critical for calculating the activation energy.
Intermediate Identification: Locating any stable intermediates, such as the tetrahedral intermediate in ester hydrolysis.
Product Modeling: Optimizing the geometry of the final products.
Molecular Dynamics Simulations for Solvation Effects on Reactivity
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations are particularly useful for understanding how the solvent environment affects its structure and reactivity.
By simulating the ester in a box of explicit solvent molecules (e.g., water or ethanol), one can observe the formation of a solvation shell around the solute. Studies on similar esters, like ethyl acetate in water-ethanol mixtures, have shown that the composition of the first solvation shell can significantly differ from the bulk solvent composition nih.gov. In such mixtures, ethyl acetate was found to be preferentially solvated by ethanol nih.gov.
For this compound, MD simulations can reveal:
Solvent Structuring: How water or other solvent molecules arrange themselves around the hydrophobic cyclobutane ring and the polar ester group.
Hydrogen Bonding: The dynamics of hydrogen bonds between solvent molecules (like water) and the carbonyl oxygen of the ester.
Transport Properties: How the mobility of reactants (e.g., a hydroxide ion) towards the reactive site is influenced by the solvent.
These solvation effects directly impact chemical reactivity. A well-organized solvation shell can stabilize the ground state or transition state of a reaction, thereby altering the reaction rate. The insights from MD simulations can help explain solvent-dependent reaction outcomes and guide the choice of solvent for synthetic procedures.
Conformational Analysis of Cyclobutane Rings
The cyclobutane ring is flexible and can adopt various conformations. The substituent's position—either axial or equatorial—and its own internal rotations lead to a complex conformational landscape.
Computational studies on cyclobutanecarboxylic acid have identified four distinct stable conformers arising from the orientation of the carboxylic acid group relative to the ring illinois.eduresearchgate.net. For this compound, the conformational possibilities are even greater due to the additional rotational freedom of the ethyl group.
The two primary ring conformations are defined by the position of the ester group:
Equatorial Conformer: The substituent points away from the general plane of the ring. This is typically the more stable conformation for bulky groups as it minimizes steric interactions with the hydrogens on the ring acs.org.
Axial Conformer: The substituent is oriented more perpendicularly to the plane of the ring, leading to potentially significant 1,3-diaxial steric interactions.
Potential energy surface scans, performed using computational methods, can map the energy changes as the ring puckers and the substituent rotates. These calculations help to identify the lowest energy (most stable) conformers and the energy barriers for interconversion between them. For ethyl 3-tert-butylcyclobutanecarboxylate, a related compound, both planar and nonplanar conformers have been considered to explain experimental results acs.org. This highlights that the ring's conformation is a dynamic equilibrium of puckered and potentially transient planar states.
Computational Prediction of Spectroscopic Properties
Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound. These methods, particularly those based on Density Functional Theory (DFT), are instrumental in complementing experimental data, aiding in spectral assignment, and providing insights into molecular structure and electronic properties. mdpi.comruc.dk
The general workflow for predicting spectroscopic properties involves several key steps. Initially, the molecule's geometry is optimized to find its lowest energy conformation. Following this, calculations are performed to predict various spectra. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are commonly calculated using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.comruc.dk By employing specific functionals, such as B3LYP, and appropriate basis sets (e.g., 6-311++G(d,p)), researchers can compute nuclear shielding constants, which are then converted into chemical shifts. mdpi.comnih.gov A strong linear correlation between the calculated and experimentally measured chemical shifts serves as a robust validation of the proposed molecular structure. mdpi.comnih.gov
Similarly, computational methods can predict infrared (IR) spectra by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching and bending of bonds. For this compound, this would include the characteristic C=O stretch of the ester group, C-O stretches, and the various C-H and C-C vibrations of the cyclobutane ring and ethyl group. libretexts.org
Electronic properties and UV-Vis spectra can also be modeled. Time-dependent DFT (TD-DFT) is a common method used to calculate the energies of electronic transitions, which correspond to the absorption wavelengths in a UV-Vis spectrum. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's electronic structure and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. jchemlett.com Molecular Electrostatic Potential (MESP) maps can also be generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. jchemlett.com
While specific DFT studies on this compound are not extensively detailed in the literature, the established methodologies are routinely applied to organic molecules of similar complexity to achieve accurate predictions of their spectroscopic characteristics. nih.govyoutube.com
Studies of Ring Strain and Reactivity
The chemical behavior of this compound is significantly influenced by the inherent strain within its four-membered ring. The cyclobutane ring is the second most strained saturated monocarbocycle, surpassed only by cyclopropane. nih.gov This strain is a composite of two main factors: angle strain and torsional strain. masterorganicchemistry.com
Angle Strain: The carbon atoms in the cyclobutane ring are sp³ hybridized, preferring bond angles of 109.5°. However, the geometric constraints of a four-membered ring force the internal C-C-C bond angles to be much smaller. If the ring were perfectly planar, the angles would be 90°. To alleviate some torsional strain, the ring puckers into a folded or "butterfly" conformation, which slightly reduces the bond angles to about 88°. nih.govlibretexts.org This significant deviation from the ideal tetrahedral angle creates substantial angle strain, also known as Baeyer strain. masterorganicchemistry.com
Torsional Strain: In a planar cyclobutane, all eight C-H bonds on adjacent carbons would be fully eclipsed, leading to high torsional strain. The puckered conformation adopted by the ring helps to relieve some of this strain by moving the C-H bonds away from a perfectly eclipsed arrangement. masterorganicchemistry.comlibretexts.org However, the relief is incomplete, and considerable torsional strain remains.
The total ring strain energy for cyclobutane is approximately 26.3 kcal/mol (110 kJ/mol). nih.govmasterorganicchemistry.comlibretexts.org This high internal energy makes the ring susceptible to reactions that lead to its opening, as this process releases the stored strain energy.
| Cycloalkane | Strain Energy (kcal/mol) | C-C-C Bond Angles |
| Cyclopropane | ~27.6 - 28.1 | 60° |
| Cyclobutane | ~26.3 - 26.9 | ~88° (puckered) |
| Cyclopentane | ~7.1 | ~105° (envelope) |
| Cyclohexane | ~0 | ~109.5° (chair) |
Data compiled from multiple sources. nih.govmasterorganicchemistry.com
Reactivity: The high ring strain is a primary driver of the reactivity of cyclobutane derivatives. The C-C bonds within the ring have increased p-character compared to acyclic alkanes, making them somewhat weaker and more reactive. nih.gov Reactions that involve the cleavage of the cyclobutane ring are often thermodynamically favorable due to the release of this strain.
From a theoretical standpoint, the reactivity can be understood using Frontier Molecular Orbital (FMO) theory. The energies of the HOMO and LUMO are key determinants of how a molecule will interact with other reagents. pearson.com The strained bonds in the cyclobutane ring affect the energy levels of its molecular orbitals. Molecules with a smaller HOMO-LUMO gap are generally more reactive. pearson.com The presence of the electron-withdrawing ethyl carboxylate group can further influence the electronic properties and reactivity of the cyclobutane ring, potentially polarizing the C-C bonds and creating specific sites for nucleophilic or electrophilic attack. The generation of dipolar intermediates by leveraging the ring strain in cyclobutanes is an efficient strategy in cycloaddition chemistry. solubilityofthings.com
Applications of Ethyl Cyclobutanecarboxylate in Organic Synthesis
Intermediate in the Synthesis of Cyclobutane (B1203170) Derivatives
Ethyl cyclobutanecarboxylate (B8599542) is a readily available and widely used intermediate for the synthesis of a broad range of cyclobutane derivatives. The ester group provides a convenient "handle" for a variety of chemical transformations, allowing for further functionalization of the cyclobutane ring. rsc.orgsemanticscholar.org
One notable application is its use in a three-step sequence to synthesize cyclobutylidenecyclopropane. sigmaaldrich.com Furthermore, it serves as a precursor for cyclobutene-1-carboxylate esters. These unsaturated derivatives are valuable substrates in subsequent reactions, such as asymmetric additions, to create more complex and stereochemically defined cyclobutane structures. rsc.orgsemanticscholar.org The inherent ring strain of the cyclobutane core, while ensuring stability at room temperature, allows for controlled ring-opening or rearrangement reactions under specific conditions, further expanding its synthetic utility. researchgate.net
The conversion of ethyl cyclobutanecarboxylate into other derivatives often involves standard organic reactions. For example, reduction of the ester group can yield cyclobutylmethanol, while hydrolysis leads to cyclobutanecarboxylic acid. These products can then be used in further synthetic steps.
Building Block for Complex Molecules
The cyclobutane framework is a key structural feature in numerous complex molecules, including natural products and pharmaceutical agents. rsc.orgsemanticscholar.org this compound serves as a fundamental building block for introducing this carbocyclic ring into larger, more intricate structures. The development of methods to create structurally complex cyclobutane building blocks is crucial for drug discovery and medicinal chemistry, aiming to bridge the structural complexity gap between natural products and synthetic drugs. nih.gov
The ester functionality of this compound allows it to be incorporated into larger molecules through various coupling and condensation reactions. The resulting cyclobutane-containing products are often not the final target but are key intermediates that undergo further transformations. acs.org The unique conformational properties and steric hindrance imposed by the cyclobutane ring can influence the reactivity and properties of the larger molecule, making it a desirable structural motif in the design of new compounds. researchgate.net Its role as a building block is central to strategies that construct complex molecular skeletons by assembling simpler, pre-functionalized fragments.
Synthesis of Chiral Cyclobutane Compounds
The synthesis of enantiomerically pure cyclobutane derivatives is of significant interest due to their presence as core subunits in many biologically active natural products and pharmaceuticals. rsc.orgsemanticscholar.orgresearchgate.net this compound is an important starting material in synthetic pathways designed to produce these chiral compounds.
A key strategy involves converting this compound into prochiral cyclobutene-1-carboxylate esters. rsc.orgsemanticscholar.org These intermediates can then undergo asymmetric reactions to introduce chirality with high levels of stereocontrol. For instance, a highly diastereoselective and enantioselective rhodium-catalyzed arylation of cyclobutene-1-carboxylate esters has been developed. rsc.orgsemanticscholar.org This method utilizes chiral diene ligands to control the stereochemical outcome of the reaction, providing an efficient route to chiral cyclobutanes. rsc.orgsemanticscholar.org
The products of these asymmetric syntheses can be further transformed without loss of optical purity. For example, the ester group can be reduced to an alcohol or hydrolyzed to a carboxylic acid, providing access to a variety of chiral cyclobutane building blocks. semanticscholar.org
| Substrate | Arylating Agent | Catalyst/Ligand | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| Ethyl cyclobut-1-enecarboxylate | Phenylboronic acid | [Rh(OH)(L1)] | Data not specified | >20:1 | 99 |
| Methyl cyclobut-1-enecarboxylate | 4-Methoxyphenylboronic acid | [Rh(OH)(L1)] | 95 | >20:1 | 99 |
| tert-Butyl cyclobut-1-enecarboxylate | 4-Fluorophenylboronic acid | [Rh(OH)(L1)] | 99 | >20:1 | 99 |
Role in the Synthesis of Natural Products and Pharmaceutical Agents
Cyclobutane rings are integral components of a wide array of natural products and are increasingly incorporated into pharmaceutical agents to enhance their biological activity and pharmacological properties. rsc.orgresearchgate.net this compound, as a primary source of the cyclobutane scaffold, plays a foundational role in the synthesis of these important molecules. researchgate.netacs.org The development of synthetic strategies using C-H functionalization on cyclobutane precursors, for example, has opened new avenues for accessing complex natural products like those in the dictazole and piperarborenine families. acs.org
The synthesis of bioactive molecules, including enzyme inhibitors, often relies on the creation of unique three-dimensional structures that can interact specifically with biological targets. mdpi.commdpi.com The cyclobutane unit, accessible from this compound, can provide a rigid scaffold to orient functional groups in a precise manner, which is critical for binding to enzyme active sites. Although direct synthesis of specific enzyme inhibitors starting from this compound is not extensively detailed in the provided literature, its role as a precursor to functionalized cyclobutanes makes it an important tool in the broader field of medicinal chemistry and drug design. researchgate.net The creation of diverse libraries of cyclobutane-containing compounds is a strategy employed in the search for new bioactive molecules.
This compound is utilized in the research and development of pharmaceuticals. lookchem.com The cyclobutane motif is a valuable component in medicinal chemistry, and its inclusion in drug candidates can influence factors such as metabolic stability, lipophilicity, and binding affinity. researchgate.net Chiral cyclobutanes, derived from precursors like this compound, are particularly important as they form the core structures of many pharmaceutical agents. rsc.orgsemanticscholar.org The ability to synthesize these complex structures efficiently is a key step in the discovery and production of new therapeutic agents.
Carbocyclic nucleoside analogues are a class of compounds that have shown significant potential as antiviral agents. researchgate.net These molecules feature a carbocyclic ring, such as cyclobutane, in place of the ribose sugar found in natural nucleosides. The synthesis of these analogues is a key area of antiviral research. nih.govnih.gov this compound can serve as a starting point for the synthesis of the cyclobutane core of these potential antiviral drugs. While specific examples of antiviral agents synthesized directly from this compound are not detailed in the provided search results, its role as a precursor to the essential carbocyclic framework positions it as a relevant molecule in the development of new antiviral therapies. researchgate.net
Potential Neuromodulators
While direct synthesis of specific neuromodulators from this compound is not extensively detailed in broad literature, the cyclobutane ring system itself is a significant structural motif in a variety of neurologically active compounds. The rigid, three-dimensional nature of the cyclobutane scaffold is highly sought after in medicinal chemistry for its ability to orient substituents in precise spatial arrangements, which can be crucial for binding to specific receptors in the central nervous system. This compound serves as a fundamental starting material for creating these cyclobutane-containing structures. Through functional group manipulations of the ester, chemists can introduce pharmacophores necessary for neuromodulatory activity, positioning it as a key reagent for the synthesis of novel chemical entities with potential applications in neuroscience.
β3 Integrin Antagonists for Cancer Therapy
The β3 integrin subfamily of cell surface receptors plays a crucial role in cancer proliferation, angiogenesis, and metastasis, making them important targets for anticancer therapies. nist.govnih.gov Researchers have focused on developing antagonists that can block the function of these integrins. This compound is an important precursor for a novel structural class of ligand-mimetic β3 integrin antagonists. nist.gov
The synthesis of these antagonists involves creating cyclobutane-based structures that mimic the Arg-Gly-Asp (RGD) peptide sequence, which is the natural ligand for these integrins. chemspider.com Studies have shown that dual antagonism of both αvβ3 and αIIbβ3 integrins can be more effective at blocking tumor growth and angiogenesis than targeting a single integrin. The cyclobutane core, derived from precursors like this compound, provides a rigid scaffold to correctly position the functional groups that interact with the integrin receptors. This approach has led to the development of new antagonists with high activity against αvβ3 and moderate affinity for αIIbβ3, offering a new strategy for integrin targeting in cancer therapy. nist.gov
Table 1: Research Findings on Cyclobutane-Based β3 Integrin Antagonists
| Target Integrin(s) | Therapeutic Goal | Role of Cyclobutane Core | Key Finding |
| αvβ3 and αIIbβ3 | Anti-cancer, Anti-angiogenesis | Provides a rigid scaffold for RGD mimetic design. | Dual antagonism is more effective than targeting a single integrin. |
| αvβ3 | Anti-angiogenic therapy | Serves as a structural backbone for antagonists. | High expression on tumor endothelial cells makes it a suitable target. chemspider.com |
| β3 subfamily | Inhibit tumor growth and metastasis | Enables precise spatial orientation of binding moieties. | New structural classes of antagonists have been developed. nist.gov |
Boron Neutron Capture Therapy (BNCT) Agents
Boron Neutron Capture Therapy (BNCT) is a promising binary radiotherapy for cancer treatment. It requires the selective accumulation of a non-toxic boron-10 (¹⁰B) isotope in tumor cells. When irradiated with a beam of low-energy neutrons, the ¹⁰B atoms capture neutrons and undergo a nuclear fission reaction, releasing high-energy alpha particles and lithium-7 nuclei that selectively destroy the cancer cells.
The effectiveness of BNCT is highly dependent on the development of efficient boron delivery agents. This compound can be used as a starting material to construct such agents. The cyclobutane ring can act as a stable, biocompatible scaffold to which boron-rich moieties, such as carboranes, are attached. For instance, research has led to the synthesis of compounds like 1-Amino-3-[2-(7-(2-hydroxyethyl)-1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic Acid, demonstrating the integration of a cyclobutane core into a complex BNCT agent. While two boron agents, boronophenylalanine (BPA) and sodium borocaptate (BSH), are currently in clinical use, there is a continuous effort to develop next-generation agents with improved tumor selectivity and biodistribution, and cyclobutane derivatives are being explored for this purpose.
Preparation of Monosubstituted Cyclobutane Derivatives
Cyclobutanecarboxylic acid, which is readily prepared from this compound via hydrolysis, is a cornerstone starting material for the synthesis of various monosubstituted cyclobutane derivatives. The versatility of the carboxylic acid group allows for a wide array of chemical transformations, enabling the introduction of different functional groups onto the cyclobutane ring.
Common transformations include:
Reduction: The carboxylic acid or the parent ester can be reduced to form cyclobutylmethanol, a primary alcohol that can be further converted into other functional groups like halides or aldehydes.
Amidation: Reaction with amines leads to the formation of cyclobutanecarboxamides.
Halogenation: Decarboxylative halogenation methods can be used to produce halocyclobutanes.
Curtius or Schmidt Rearrangement: These reactions can convert the carboxylic acid into cyclobutylamine, providing access to amino-substituted cyclobutanes.
These monosubstituted cyclobutanes are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds.
Catalytic Reactions and Mechanisms Involving this compound
Transition Metal-Catalyzed Reactions
The cyclobutane ring, while more stable than cyclopropane, possesses significant ring strain that can be exploited in transition metal-catalyzed reactions. Transition metals can interact with the C-C or C-H bonds of the cyclobutane ring in this compound, leading to various transformations.
One notable area of research is the transition metal-catalyzed C-H functionalization of cyclobutanes. Catalysts based on metals like rhodium or palladium can activate the otherwise inert C-H bonds, allowing for the introduction of new functional groups directly onto the ring. This method provides an efficient route to substituted cyclobutanes that might be difficult to access through traditional methods.
Additionally, transition metal catalysts can promote ring-opening reactions of cyclobutane derivatives. The strain energy of the four-membered ring is the driving force for these reactions, which can lead to the formation of linear or larger cyclic structures. The specific outcome of these reactions is often dependent on the choice of metal catalyst, the ligands, and the substitution pattern on the cyclobutane ring.
Table 2: Examples of Transition Metal-Catalyzed Reactions on Cyclobutane Scaffolds
| Reaction Type | Metal Catalyst (Example) | Description |
| C-H Functionalization | Rhodium (II) complexes | Direct introduction of functional groups by activating C-H bonds. |
| Ring-Opening | Palladium, Nickel | Cleavage of the cyclobutane C-C bonds to relieve ring strain and form new structures. |
| Cross-Coupling | Palladium | Coupling of cyclobutane derivatives with other organic molecules. |
Acid and Base Catalysis in Ester Reactions
The ester group of this compound is susceptible to both acid and base-catalyzed reactions, most notably hydrolysis to yield cyclobutanecarboxylic acid.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide or potassium hydroxide, the hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the ethoxide ion is eliminated, and a final proton transfer yields the carboxylate salt and ethanol. Acidification of the salt then produces the final cyclobutanecarboxylic acid. This is a common and efficient method for converting the ester to the corresponding carboxylic acid.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which activates the carbonyl group towards nucleophilic attack by a water molecule. This also results in a tetrahedral intermediate. Following a series of proton transfers, ethanol is eliminated as a leaving group, and the deprotonation of the resulting carbonyl gives the final cyclobutanecarboxylic acid. This reaction is reversible, and the position of the equilibrium can be controlled by the concentration of water.
Homogeneous and Heterogeneous Catalysis
Catalysis is a fundamental principle in modern organic synthesis, broadly categorized into homogeneous and heterogeneous catalysis based on the phase of the catalyst relative to the reactants. In homogeneous catalysis , the catalyst exists in the same phase as the reactants, typically in a liquid solution. This allows for high catalyst activity and selectivity due to well-defined active sites and mild reaction conditions. In contrast, heterogeneous catalysis involves a catalyst in a different phase from the reactants, such as a solid catalyst in a liquid or gaseous reaction mixture. These catalysts are valued for their stability and ease of separation and recycling.
While specific catalytic applications centering exclusively on this compound are not extensively detailed in the literature, the principles are widely applied to the synthesis and functionalization of the broader class of cyclobutane derivatives.
Homogeneous Catalysis in Cyclobutane Synthesis:
Homogeneous catalysts, particularly soluble transition-metal complexes, are instrumental in constructing the cyclobutane core. A notable example is the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclobutene-1-carboxylate esters. nih.govrsc.orgrsc.org This method provides an efficient route to chiral cyclobutanes with high diastereoselectivity and enantioselectivity. nih.govrsc.orgrsc.org The choice of chiral diene ligands is crucial for controlling the stereochemical outcome of the reaction. nih.gov Similarly, visible-light photocatalysis using iridium complexes facilitates the [2+2] cycloaddition of olefins, offering a pathway to construct cyclobutane scaffolds under mild conditions in a homogeneous solution. nih.govdntb.gov.ua
Heterogeneous Catalysis in Cyclobutane Functionalization:
Heterogeneous catalysts play a role in the subsequent modification of cyclobutane structures. For instance, hydrogenations of cyclobutane derivatives can be carried out using solid-supported metal catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C). acs.org In one study, the choice of a heterogeneous catalyst was critical; Pt/C was used to selectively reduce a photopyrone to a cyclobutane monoacid, whereas Pd/C led to a mixture of products. acs.org The defined pore structure of solid catalysts like zeolites can also offer shape selectivity, influencing which molecules can access the active sites, a principle applicable to reactions involving cyclobutane substrates. taylorfrancis.comck12.org
Coordination Cage Catalysis
Coordination cage catalysis represents a sophisticated approach in supramolecular chemistry that mimics the function of natural enzymes. nih.govukri.orgescholarship.org These self-assembled, hollow, metal-ligand structures create a confined internal cavity that can bind substrate molecules. ukri.orgnih.gov This nano-sized reaction environment can profoundly influence chemical reactions in several ways:
Increased Local Concentration: By encapsulating reactants, the cage effectively increases their local concentration, accelerating reaction rates.
Transition State Stabilization: The geometry and electronic environment of the cage's interior can stabilize the transition state of a reaction, lowering the activation energy. ukri.org
Shape and Size Selectivity: The defined volume and shape of the cavity can control which substrates can enter and react, leading to high product selectivity. taylorfrancis.comck12.orgrsc.org
Stereochemical Control: The chiral environment of a pre-designed cage can influence the stereochemical outcome of a reaction occurring within its confines.
While specific, documented instances of this compound being used as a substrate in coordination cage catalysis are not available, the potential applications are significant. A substrate like this compound could theoretically be encapsulated within a suitably sized and functionalized coordination cage. Such confinement could be leveraged to control the regioselectivity of C-H functionalization reactions (discussed in section 5.7) by sterically shielding certain positions on the cyclobutane ring while exposing others. Furthermore, a chiral cage could potentially induce enantioselectivity in reactions that would otherwise produce a racemic mixture. The cage's interior could also alter the reactivity of the ester group or the cyclobutane ring itself by creating a unique, non-polar, and sterically constrained environment, mimicking enzymatic catalysis. nih.govmdpi.comresearchgate.net
C-H Functionalization Chemistry of Cyclobutanes
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials, thereby increasing step-economy. acs.org This approach has been successfully applied to the cyclobutane scaffold, enabling the synthesis of complex derivatives from simple precursors. Transition-metal catalysis, particularly with palladium and rhodium, is central to this field.
Palladium-Catalyzed C-H Functionalization:
Palladium catalysis is widely used for the arylation and vinylation of C(sp³)–H bonds in cyclobutane derivatives. acs.orgnih.govchemrxiv.org A common strategy involves the use of a directing group (DG) on the substrate, which coordinates to the metal center and positions it in close proximity to a specific C-H bond, ensuring high regioselectivity. acs.orgnih.govsnnu.edu.cnresearchgate.net
For derivatives of cyclobutanecarboxylic acid, the carboxyl group itself or an amide derivative can act as the directing group. rsc.org Research has demonstrated that with the appropriate ligands, such as mono-N-protected amino acids or aminomethyl oxazolines (MPAO), enantioselective C-H arylation and vinylation of cyclobutyl carboxylic amides can be achieved. acs.orgnih.gov These reactions often proceed with high yields and excellent enantioselectivity, providing access to valuable chiral building blocks. acs.orgnih.gov Sequential C-H arylation and vinylation have been used to install three contiguous chiral centers on a cyclobutane ring. acs.org
| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|---|---|
| N-(8-quinolinyl)cyclobutanecarboxamide | 4-Fluorophenylboronic acid | Pd(OAc)₂, MPAO Ligand | β-Arylated cyclobutane | 75 | 95 |
| N-(8-quinolinyl)cyclobutanecarboxamide | 4-Vinylphenylboronic acid | Pd(OAc)₂, MPAO Ligand | β-Vinylated cyclobutane | 68 | 92 |
| 1-Methyl-N-(8-quinolinyl)cyclobutanecarboxamide | 3-Chlorophenylboronic acid | Pd(OAc)₂, MPAO Ligand | β-Arylated cyclobutane | 81 | 90 |
Rhodium-Catalyzed C-H Functionalization:
Rhodium catalysts have proven to be exceptionally versatile for the C-H functionalization of cyclobutanes, particularly through intermolecular C-H insertion reactions involving rhodium-bound carbenes. nih.govnih.gov A significant breakthrough in this area is the development of catalyst-controlled, regiodivergent functionalization. nih.govnih.gov This powerful strategy allows for the selective formation of either 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes from the same arylcyclobutane starting material, simply by selecting the appropriate rhodium catalyst. nih.govnih.govresearchgate.net This level of control, dictated by the catalyst's ligand framework rather than the substrate's inherent properties, opens up access to diverse and novel chemical structures. nih.govnih.gov
| Rhodium Catalyst | Diazo Compound | Major Product | Position of Functionalization | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| Rh₂(S-TCPTAD)₄ | Methyl 2-phenyldiazoacetate | 1,1-Disubstituted | C1 (Benzylic) | 70 | >20:1 |
| Rh₂(S-PTAD)₄ | Methyl 2-phenyldiazoacetate | cis-1,3-Disubstituted | C3 | 65 | >20:1 |
| Rh₂(S-TCPTAD)₄ | Ethyl 2-diazo-2-(4-nitrophenyl)acetate | 1,1-Disubstituted | C1 (Benzylic) | 85 | >20:1 |
| Rh₂(S-PTAD)₄ | Ethyl 2-diazo-2-(4-nitrophenyl)acetate | cis-1,3-Disubstituted | C3 | 72 | >20:1 |
These C-H functionalization methodologies highlight the synthetic utility of the cyclobutane core, including derivatives of this compound, as a versatile scaffold for constructing complex and biologically relevant molecules.
Advanced Reaction Pathways and Mechanistic Investigations
Strain-Release Reactions of Cyclobutanes
Reactions that lead to the opening of the cyclobutane (B1203170) ring are energetically favorable due to the release of approximately 26 kcal/mol of ring strain. This fundamental principle underpins a wide range of transformations, including ring-opening and ring-expansion reactions, which can be initiated by thermal, photochemical, or chemical means.
Ring-Opening Reactions of Cyclobutanes
The cleavage of a C-C bond in the cyclobutane ring can be achieved under various conditions, leading to linear products. The regioselectivity and mechanism of this opening are highly dependent on the substitution pattern of the cyclobutane and the nature of the reagents employed.
Under acidic conditions, particularly with Lewis acids, cyclobutane derivatives can undergo ring expansion to form more stable five-membered rings. chemistrysteps.com For a substrate like ethyl cyclobutanecarboxylate (B8599542), if a carbocation is formed on a carbon atom adjacent to the ring, a rearrangement can be initiated. The mechanism involves the migration of one of the ring's C-C bonds to the carbocationic center. This concerted bond-breaking and bond-forming process results in the expansion of the four-membered ring to a five-membered ring, a cyclopentane derivative, which has significantly less ring strain. chemistrysteps.com This transformation is driven by both the relief of ring strain and the formation of a more stable carbocation intermediate. chemistrysteps.com For example, the acid-catalyzed rearrangement of certain bicyclic systems containing a cyclobutanone ring proceeds via protonation of the carbonyl, followed by a C-C bond migration that expands the four-membered ring. echemi.comstackexchange.com
The cyclobutane ring can be opened through several mechanistic pathways, including nucleophilic, electrophilic, and radical-mediated processes.
Nucleophilic Ring-Opening: Donor-acceptor (D-A) cyclobutanes, which are polarized by having both electron-donating and electron-accepting groups, are particularly susceptible to nucleophilic ring-opening. acs.org In these systems, a C-C bond is weakened, facilitating its cleavage. Research has shown that D-A cyclobutanes featuring two geminal ester groups (as acceptors) react with various nucleophiles in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃). acs.orgacs.orgnih.gov The proposed mechanism involves the coordination of the Lewis acid to the ester's carbonyl oxygen, which enhances the electrophilicity of the cyclobutane ring. acs.org This activation facilitates the attack by a nucleophile, such as an electron-rich arene (in a Friedel-Crafts-type reaction), a thiol, or a selenol, leading to the cleavage of the polarized C-C bond and the formation of a linear, functionalized product. acs.orgnih.gov
Table 1: Nucleophilic Ring-Opening of Donor-Acceptor Cyclobutanes
| Nucleophile | Catalyst | Product Type | Reference |
|---|---|---|---|
| Electron-Rich Arenes | AlCl₃ | γ-Aryl Diesters | acs.orgacs.org |
| Thiols | AlCl₃ | γ-Thio Diesters | acs.orgnih.gov |
| Selenols | AlCl₃ | γ-Seleno Diesters | acs.org |
| Indole Derivatives | --- | Ring-Opened Indole Adducts | acs.org |
Radical Ring-Opening: Free radical reactions provide another effective method for cleaving the cyclobutane ring. These reactions can be initiated photochemically or through the use of radical initiators. For instance, visible light-induced photocatalysis can be used for the α-selective radical ring-opening of acyl bicyclobutanes, which are highly strained derivatives of cyclobutanes. rsc.org The mechanism often involves the generation of a radical species that adds to the cyclobutane system, leading to a ring-opened radical intermediate that can be trapped or undergo further reactions. rsc.org Studies on pyrimidine (B1678525) cyclobutane dimers have shown that oxidizing radicals can induce the cleavage of the cyclobutane ring, leading back to the monomeric pyrimidines. mdpi.com Furthermore, alkoxy radicals generated from cyclobutanones can undergo β-scission, a process that results in ring expansion and is a key step in certain free radical annulation reactions. researchgate.net
Electrophilic Ring-Opening: While less common for simple cyclobutanes, electrophilic attack can initiate ring-opening, particularly in activated systems. The reaction of the cyclobutene (B1205218) radical cation, an electrophilic species, has been studied computationally, showing a preference for a ring-opening pathway that leads directly to the trans-butadiene radical cation. acs.org
Thermolysis and Photolysis of Cyclobutanes
The application of heat (thermolysis) or light (photolysis) can provide the necessary energy to overcome the activation barrier for the cleavage of the C-C bonds in the cyclobutane ring.
Thermolysis: The thermal decomposition of unsubstituted cyclobutane is a classic example of a pericyclic reaction, specifically a [2σ + 2σ] cycloreversion, which yields two molecules of ethylene. This reaction proceeds through a concerted mechanism. The presence of substituents, such as an ethyl carboxylate group, can influence the reaction's temperature requirements and potentially the distribution of products, although the fundamental pathway of cleaving the ring into smaller unsaturated fragments remains a primary outcome. acs.orgacs.org
Photolysis: Photochemical activation can also lead to the cleavage of the cyclobutane ring. The photolysis of cyclobutane derivatives can generate diradical intermediates, which can then proceed to form stable products or revert to the starting material. The specific products formed depend on the structure of the cyclobutane and the wavelength of light used. For example, the photolysis of cyclobutanones often results in the formation of carbon monoxide, ethylene, and cyclopropane, indicating multiple competing primary photochemical reaction pathways.
Nucleophilic Addition Reactions on Carbonyl Carbon of Cyclobutane Derivatives
Separate from the reactions involving the cyclobutane ring itself, the ester functional group of ethyl cyclobutanecarboxylate possesses its own characteristic reactivity. The carbonyl carbon is electrophilic and is a site for nucleophilic attack. These reactions typically proceed through a nucleophilic addition-elimination mechanism, also known as nucleophilic acyl substitution. chemistrysteps.comchemguide.co.uk
The general mechanism involves two key steps:
Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate where the oxygen atom carries a negative charge. youtube.comyoutube.comlibretexts.org
Elimination of the Leaving Group: The tetrahedral intermediate is transient. It collapses by reforming the C=O double bond and expelling the most stable leaving group, which in the case of this compound is the ethoxide ion (⁻OEt). youtube.comyoutube.com
This pathway allows for the conversion of the ester into a variety of other carboxylic acid derivatives.
Table 2: Examples of Nucleophilic Acyl Substitution on this compound
| Reaction | Nucleophile | Product |
|---|---|---|
| Saponification (Basic Hydrolysis) | Hydroxide ion (OH⁻) | Cyclobutanecarboxylate salt |
| Acid-Catalyzed Hydrolysis | Water (H₂O) | Cyclobutanecarboxylic acid |
| Aminolysis | Ammonia (NH₃) or Primary/Secondary Amine | Cyclobutanecarboxamide |
| Transesterification | Alcohol (R'OH) | New Ester (R' cyclobutanecarboxylate) |
| Grignard Reaction | Organomagnesium halide (R'MgX) | Tertiary alcohol (after two additions) |
Reaction Mechanisms in Catalysis
Catalysis is crucial for controlling the reactivity of cyclobutanes, enabling selective C-C bond cleavage and functionalization under milder conditions than purely thermal methods. researchgate.net
Lewis Acid Catalysis: As mentioned previously, Lewis acids play a pivotal role in activating cyclobutanes toward nucleophilic attack. acs.orgacs.org By coordinating to an electron-withdrawing group (like the ester carbonyl of this compound), the Lewis acid polarizes the molecule. This coordination enhances the electrophilic character of the adjacent carbon atoms in the ring, making the C-C bond more susceptible to cleavage by a nucleophile. acs.orgmdpi.comnih.gov This strategy is central to the Friedel-Crafts-type ring-opening of D-A cyclobutanes. acs.org
Transition Metal Catalysis: Transition metals offer powerful and versatile mechanisms for C-C bond activation. nih.govsnnu.edu.cn Two predominant mechanistic pathways are oxidative addition and β-carbon elimination.
Oxidative Addition: A low-valent transition metal center (e.g., Rh(I), Pd(0), Ni(0)) can insert directly into a strained C-C bond of the cyclobutane ring. This process, known as oxidative addition, forms a metallacyclopentane intermediate. wikipedia.org This intermediate can then undergo various subsequent reactions, such as reductive elimination or migratory insertion, to form new products. A dual-catalyst system using Rhodium and Zinc has been shown to be effective for the C-C cleavage of vinylcyclobutanones, where the Zn Lewis acid assists the Rh-mediated oxidative addition. nih.govacs.org
β-Carbon Elimination: This pathway is an alternative to direct oxidative addition and is particularly relevant for cyclobutane derivatives containing a coordinating group, such as an alcohol (cyclobutanol). snnu.edu.cnresearchgate.net The reaction is initiated by the formation of a metal alkoxide. The metal center then facilitates the cleavage of the Cα-Cβ bond, with the release of ring strain providing the thermodynamic driving force. researchgate.net This process generates a linear alkyl-metal species, which can then be further functionalized. Palladium-catalyzed reactions of cyclobutanols, for instance, proceed via β-carbon elimination from a Pd(II) alcoholate intermediate to yield ring-opened or ring-expanded products. acs.org
Catalyst's Influence on Activation Energy and Reaction Rate
A catalyst's primary role in a chemical reaction is to increase the rate at which the reaction proceeds without being consumed in the process. chemistrytalk.orgyoutube.com This is achieved by providing an alternative reaction pathway with a lower activation energy (Ea). chemistrytalk.orgyoutube.comchemguide.co.uklibretexts.org Activation energy is the minimum energy required for reactants to transform into products. chemistrytalk.orgchemguide.co.uk By lowering this energy barrier, a greater fraction of reactant molecules possess sufficient energy to undergo a successful collision, thereby increasing the reaction rate. libretexts.org
For reactions involving this compound, the choice of catalyst can significantly dictate the efficiency and outcome of the synthesis. Catalysts can be homogeneous, existing in the same phase as the reactants, or heterogeneous, existing in a different phase. libretexts.org In either case, the catalyst interacts with the ester to form a lower-energy transition state, facilitating its conversion to the desired product.
Table 1: Effect of Catalyst on Reaction Parameters
| Parameter | Uncatalyzed Reaction | Catalyzed Reaction |
| Activation Energy (Ea) | Higher | Lower chemistrytalk.orgyoutube.com |
| Reaction Rate | Slower | Faster chemistrytalk.orgyoutube.com |
| Reaction Pathway | Single, high-energy barrier | Alternative, lower-energy pathway chemguide.co.uklibretexts.org |
| Thermodynamics (ΔH) | Unchanged | Unchanged chemistrytalk.org |
Intermediate Species in Catalytic Cycles
Catalytic cycles are multi-step reaction sequences where a catalyst is regenerated after participating in the formation of the product. These cycles involve the formation of one or more transient chemical species known as intermediates. youtube.com An intermediate is a molecule that is formed from the reactants and proceeds to react further to form the products. youtube.com
In the context of reactions with this compound, a catalyst can react with the compound to form an unstable intermediate complex. This complex then undergoes further transformation, often with another reactant, before releasing the product and regenerating the active catalyst. The nature of these intermediates is dependent on the specific reaction and the type of catalyst employed (e.g., transition metals, acids, or bases).
For instance, in a transition-metal-catalyzed cross-coupling reaction, the catalytic cycle might involve intermediates arising from oxidative addition of a substrate to the metal center, followed by transmetalation with an organometallic reagent, and finally reductive elimination to yield the product and regenerate the catalyst. Identifying and characterizing these intermediate species are key to understanding the reaction mechanism and optimizing reaction conditions for efficiency and selectivity.
Intermolecular Double Dearomative Cycloaddition
Dearomative cycloaddition reactions are powerful tools in organic synthesis for converting flat, aromatic compounds into complex, three-dimensional molecules rich in sp³-hybridized centers. nih.gov These reactions are challenging due to the inherent stability of the aromatic system that must be overcome. escholarship.org Intermolecular cycloadditions, where two separate molecules come together, present additional challenges in controlling reactivity and selectivity. nih.govescholarship.org
Recent advancements have utilized strategies such as visible-light energy transfer catalysis to facilitate these transformations under milder conditions. nih.govnih.gov In this process, a photosensitizer absorbs visible light and transfers the energy to an aromatic substrate. nih.gov This excitation promotes the aromatic compound to a more reactive state, enabling it to participate in cycloaddition with another molecule, such as an alkene. nih.govescholarship.org
While the direct participation of this compound in intermolecular double dearomative cycloadditions is a specialized area of research, the principles of such reactions involve the activation of an aromatic system to act as a diene in a [4+2] cycloaddition. nih.govescholarship.org This strategy allows for the rapid construction of complex bicyclic or polycyclic frameworks that are of significant interest in medicinal chemistry and materials science. nih.govescholarship.org
Future Research Directions and Potential Applications
Development of Novel Synthetic Methodologies
The synthesis of multi-substituted cyclobutane (B1203170) rings with high stereocontrol remains a significant challenge and a focal point of future research. While methods like [2+2] cycloaddition are well-documented, there is a continuous drive to develop more efficient and versatile strategies. acs.org
One promising avenue is the development of novel ring contraction or expansion reactions. For instance, recent studies have demonstrated the highly stereoselective synthesis of substituted cyclobutane derivatives from readily available pyrrolidines through a process involving nitrogen extrusion. acs.org This approach allows for the creation of complex cyclobutanes with multiple stereocenters, a feature common in bioactive natural products. acs.org Future work will likely focus on expanding the substrate scope of such reactions and exploring different precursors to generate the cyclobutane core.
Key research objectives in this area include:
Stereospecific Conversions: Developing methods that convert more common ring systems (e.g., five- or six-membered rings) into cyclobutanes while preserving or predictably altering stereochemistry.
Functional Group Tolerance: Designing synthetic routes that are compatible with a wide array of functional groups, minimizing the need for protecting group strategies.
Atom Economy: Creating cycloaddition or cyclization strategies that maximize the incorporation of atoms from reactants into the final product.
A summary of emerging synthetic strategies is presented below.
| Synthetic Strategy | Precursor Type | Key Features |
| Ring Contraction | Pyrrolidines | High stereoselectivity, access to multiple stereocenters. acs.org |
| [2+2] Cycloaddition | Alkenes/Alkynes | Direct formation of the four-membered ring, often photochemically or thermally induced. nih.gov |
| Radical Cyclization | Acyclic Precursors | Formation of the cyclobutane ring via radical intermediates. acs.org |
Exploration of New Catalytic Systems
Catalysis is central to the efficient and selective synthesis of cyclobutane derivatives. Future research will heavily invest in discovering new catalytic systems that can control the stereochemistry and regioselectivity of cyclobutane formation.
Transition metal catalysis, particularly with cobalt, gold, and palladium, has shown promise in assembling cyclobutane motifs. researchgate.net For example, cobalt-catalyzed enantioselective functionalization of cyclobutenes provides a modular strategy for constructing complex cyclobutanes. researchgate.net Similarly, gold-catalyzed cyclizations of alkynylcyclobutanes have been developed. researchgate.net A key future direction is the design of novel ligands that can fine-tune the activity and selectivity of these metal catalysts.
Another area of exploration involves Lewis acid catalysis for cycloaddition reactions, which can promote the formation of four-membered rings under mild conditions. researchgate.net The development of chiral Lewis acids is particularly important for asymmetric synthesis.
| Catalyst Type | Reaction | Potential Advantages |
| Cobalt Complexes | Enantioselective C-C bond formation | Modular construction of complex cyclobutanes. researchgate.net |
| Gold-Based Catalysts | Cyclization of alkynylcyclobutanes | High selectivity under mild conditions. researchgate.net |
| Chiral Ruthenium Complexes | Asymmetric Cycloadditions | High enantiomeric excess in the formation of cyclic products. researchgate.net |
| Zinc-Based Systems | Ring-Opening Polymerization | Creation of biodegradable polymers from cyclic esters. researchgate.netmdpi.com |
Design and Synthesis of Advanced Cyclobutane-Containing Materials
The incorporation of the rigid cyclobutane unit into polymers can impart unique thermal and mechanical properties. Ethyl cyclobutanecarboxylate (B8599542) can serve as a monomer or a precursor to monomers for such materials. A significant area of future research is the solution [2+2] photopolymerization of non-rigid monomers to create soluble cyclobutane-containing polymers. researchgate.net Unlike solid-state polymerizations, solution-based methods offer better processability and control over polymer properties. researchgate.net
Future research will likely focus on:
Biodegradable Polymers: Using cyclobutane-containing lactones or other cyclic esters in ring-opening polymerization (ROP) to create novel biodegradable polyesters. researchgate.netmdpi.com
High-Performance Materials: Exploring how the rigid cyclobutane core affects properties like glass transition temperature, thermal stability, and mechanical strength in polymers like polyamides and polyimides.
Optical Materials: Investigating the influence of the cyclobutane structure on the refractive index and other optical properties of polymers.
Investigation of Biological Activities and Therapeutic Potential in Emerging Fields
The cyclobutane motif is present in numerous natural products that exhibit significant biological activities, including antimicrobial, antitumor, and insecticidal properties. rsc.orgnih.gov This has spurred interest in synthesizing novel cyclobutane derivatives, using ethyl cyclobutanecarboxylate as a starting point, for pharmacological screening.
Future investigations will target:
Antimicrobial Agents: Cyclobutane-containing alkaloids have shown strong antibacterial and antimicrobial effects. nih.gov Synthesizing new analogs could lead to the discovery of novel antibiotics.
Neuroactive Compounds: The strained ring system can lead to unique molecular shapes that interact with receptors in the central nervous system. For instance, aminocyclopropanecarboxylic acids (a related class of strained-ring compounds) are potent ligands for the NMDA receptor, suggesting that cyclobutane analogs could also be valuable neurochemical probes. researchgate.net
Antiviral and Antitumor Agents: The conformational constraints imposed by the cyclobutane ring can enhance the binding affinity of molecules to biological targets like enzymes and proteins, a desirable trait in drug design.
| Compound Class | Potential Biological Activity |
| Cyclobutane-containing Alkaloids | Antibacterial, Antimicrobial, Antifeedant. nih.gov |
| Substituted Aminocyclobutane Carboxylic Acids | Neuroactive Agents (by analogy to cyclopropane derivatives). researchgate.net |
| Complex Cyclobutane Natural Products | Antitumor, Antiviral. rsc.orgresearchgate.net |
Computational Approaches for Reaction Prediction and Optimization
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the outcomes of chemical reactions. In the context of this compound chemistry, computational studies can provide deep insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. researchgate.netresearchgate.net
Future applications of computational approaches include:
Mechanism Elucidation: Using DFT calculations to support or refute proposed reaction mechanisms, as has been done for gold-catalyzed cyclizations and ruthenium-catalyzed cycloadditions. researchgate.netresearchgate.net
Catalyst Design: Computationally screening libraries of potential ligands for metal catalysts to predict which will afford the highest yield and enantioselectivity, thereby accelerating the discovery of new catalytic systems.
Predicting Reactivity: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel cyclobutane derivatives before their synthesis, prioritizing the most promising candidates.
Q & A
Q. What are the standard synthetic routes for ethyl cyclobutanecarboxylate, and how are reaction conditions optimized?
this compound is commonly synthesized via esterification of cyclobutanecarboxylic acid or bromination of this compound using reagents like N-bromosuccinimide (NBS) and α,α′-azoisobutyronitrile (AIBN) as a radical initiator. Reaction conditions (e.g., temperature, solvent, catalyst) are optimized through iterative testing: for example, heating at 80°C in benzene for 4 hours yields 34% product after purification by distillation . Lower yields (e.g., 11% in hydrazine-based reactions) highlight the need for controlled stoichiometry and inert atmospheres .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For instance, -NMR in DMSO-d reveals methylamino group resonances at δ 2.29–2.56 ppm and ester methyl signals at δ 3.82–3.86 ppm . Liquid Chromatography-Mass Spectrometry (LCMS) provides molecular ion peaks (e.g., m/z 353 [M+H]) and purity validation via retention times (e.g., 0.93 minutes under SQD-FA05 conditions) .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
Reproducibility requires strict adherence to stoichiometric ratios (e.g., 1.5 equiv NBS for bromination ) and reaction parameters (e.g., 110°C for 15 hours in hydrazine coupling ). Purification via silica gel chromatography (hexane/ethyl acetate gradients) or reverse-phase C18 columns (acetonitrile/water) is essential to isolate high-purity products .
Advanced Research Questions
Q. What strategies improve low yields in multi-step syntheses involving this compound?
Yield optimization often involves intermediate stabilization. For example, using sodium nitrite under acidic conditions (acetic acid/water) improves diazonium salt formation, achieving 82% yield in azo coupling reactions . Zinc dust reduction at -30°C further minimizes side reactions during hydrazone formation .
Q. How do steric and electronic effects influence the reactivity of this compound in asymmetric catalysis?
The cyclobutane ring’s strain enhances reactivity in rhodium-catalyzed 1,4-additions, but stereochemical control remains challenging. Chiral diene ligands and ester-directed functionalization (e.g., converting the ester to cyanide or amide groups) can improve enantioselectivity, as demonstrated in cyclobutene-1-carboxylate derivatives .
Q. What analytical methods resolve contradictions in reported reaction outcomes (e.g., yield disparities)?
Comparative analysis of reaction conditions is key. For instance, 70% yield in azo coupling vs. 11% in hydrazine-based syntheses may arise from differences in temperature, solvent polarity, or purification techniques. High-resolution LCMS and -NMR help identify byproducts (e.g., unreacted aldehydes or over-oxidized intermediates) .
Q. How can computational modeling predict the stability of this compound derivatives under varying conditions?
Density Functional Theory (DFT) calculations can model ring strain and bond angles (e.g., cyclobutane’s 90° angles) to predict thermal stability. Experimental validation via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended .
Q. What role does the ester group play in directing functionalization reactions of this compound?
The ester acts as an electron-withdrawing group, polarizing the cyclobutane ring and facilitating nucleophilic attacks at the α-position. For example, methylamino substitution at the cyclobutane carbon is achieved via nucleophilic displacement of bromine in ethyl 1-bromocyclobutanecarboxylate .
Methodological Considerations
Q. How should researchers design experiments to study the hydrolytic stability of this compound?
Conduct pH-dependent hydrolysis studies (e.g., in buffered solutions at pH 2–12) with monitoring via HPLC. Compare half-lives under acidic (ester cleavage) vs. basic (saponification) conditions. NMR can track degradation products like cyclobutanecarboxylic acid .
Q. What protocols validate the purity of this compound derivatives for pharmacological studies?
Combine orthogonal methods: LCMS for molecular weight confirmation, -NMR for structural integrity, and elemental analysis (C, H, N) to verify composition. For example, 99% purity is achieved via dual-column chromatography (silica gel followed by C18) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
